molecular formula C17H19Cl2NO4S2 B4753705 N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-3,4-dimethoxybenzenesulfonamide

N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-3,4-dimethoxybenzenesulfonamide

Cat. No.: B4753705
M. Wt: 436.4 g/mol
InChI Key: QQWSUJCGJQPQEY-UHFFFAOYSA-N
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Description

N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-3,4-dimethoxybenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a dichlorobenzyl group, a sulfanyl linkage, and a dimethoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-3,4-dimethoxybenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the 2,6-dichlorobenzyl sulfanyl intermediate, which is then reacted with an ethylating agent to introduce the ethyl group. The final step involves the sulfonation of the dimethoxybenzene ring to form the sulfonamide group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfonamide group.

    Substitution: Halogen atoms in the dichlorobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dichlorobenzyl moiety.

Scientific Research Applications

N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-3,4-dimethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide
  • N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-[(methylsulfonyl)amino]benzamide

Uniqueness

N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-3,4-dimethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO4S2/c1-23-16-7-6-12(10-17(16)24-2)26(21,22)20-8-9-25-11-13-14(18)4-3-5-15(13)19/h3-7,10,20H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWSUJCGJQPQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCSCC2=C(C=CC=C2Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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